4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is known for its unique structure, which includes an arabinofuranosyl sugar moiety attached to a pyrrolo[2,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Scientific Research Applications
4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and viral infections.
Mechanism of Action
The mechanism of action of 4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile apart is its specific arabinofuranosyl moiety, which may confer unique biological properties and enhance its potential as a therapeutic agent .
Properties
CAS No. |
90813-71-1 |
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Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)/t6-,8-,9+,12-/m1/s1 |
InChI Key |
XOKJUSAYZUAMGJ-QRKAXHLRSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)C#N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N |
Origin of Product |
United States |
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